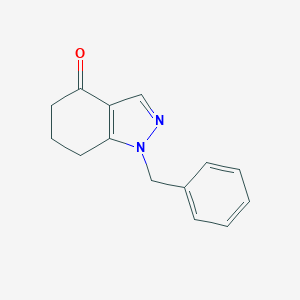

1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one

描述

1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Benzyl-6,7-dihydro-1H-indazol-4(5H)-one is a member of the indazole family, which has garnered significant attention due to its diverse biological activities. This compound is characterized by a bicyclic structure that includes a benzene ring fused to an indazole moiety, making it a valuable scaffold in medicinal chemistry. Research into its biological activity has revealed promising potential in various therapeutic areas, including antimicrobial and anticancer applications.

- Molecular Formula : C₁₄H₁₄N₂O

- Molecular Weight : 226.27 g/mol

- CAS Number : 115310-16-2

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes and receptors, which may lead to various pharmacological effects. For instance, derivatives of this compound have been shown to inhibit enzymes involved in cancer cell proliferation and exhibit antimicrobial properties by targeting bacterial enzymes .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that compounds derived from this structure exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates effective antibacterial action .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| S. aureus | 40 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate that this compound can effectively inhibit cancer cell growth at low concentrations.

Study on Anti-inflammatory Activity

A recent study assessed the anti-inflammatory properties of synthesized indazole derivatives, including this compound. The compounds were tested on RAW264.7 macrophage cells induced with lipopolysaccharides (LPS). The results indicated that certain derivatives significantly inhibited nitric oxide production, suggesting potential for use in inflammatory-related diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of indazole derivatives has highlighted the importance of specific substitutions on the indazole core. For instance, the presence of a benzyl group at the N(1) position was found to enhance cytotoxicity against cancer cells while maintaining acceptable cell viability in non-cancerous cells .

科学研究应用

Synthesis of 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one

The synthesis of this compound typically involves the reaction of benzylhydrazine with appropriate carbonyl compounds under acidic or basic conditions. The general synthetic pathway includes:

-

Starting Materials :

- Benzylhydrazine dihydrochloride

- 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione

-

Reaction Conditions :

- Sodium hydroxide in methanol

- Heating for approximately 1.5 hours

- Yield : High yields (up to 97%) can be achieved under optimized conditions .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, the antibacterial activity was assessed using the agar diffusion method against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed zones of inhibition comparable to standard antibiotics like penicillin .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Compound A | 15 | 50 |

| Compound B | 20 | 25 |

| Compound C | 10 | 100 |

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies indicated that it inhibits cancer cell proliferation by targeting specific pathways involved in cell growth and survival. For example, a study found that certain derivatives effectively inhibited the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in cancer cells .

Cannabinoid Receptor Modulation

Research indicates that indazole derivatives, including this compound, can act as agonists for cannabinoid receptors (CB1). This activity suggests potential applications in treating conditions such as pain management and inflammatory disorders. The modulation of the endocannabinoid system through these compounds could provide therapeutic benefits in various diseases mediated by CB receptors .

Neuroprotective Effects

Preliminary studies have suggested neuroprotective properties for this compound. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of multiple derivatives of this compound against clinical isolates of Staphylococcus aureus. The study reported a correlation between structural modifications and increased antibacterial activity, highlighting the importance of functional groups in enhancing efficacy.

Case Study 2: Cancer Cell Line Studies

In a controlled experiment involving various cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives were tested for cytotoxicity. Results showed that certain compounds significantly reduced cell viability at low concentrations, indicating their potential as lead compounds for anticancer drug development.

化学反应分析

Functionalization at the Indazolone Core

The ketone group at position 4 and the benzyl substituent at position 1 are key reactive sites.

Reduction of the 4-Ketone

The ketone moiety can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. While direct data for this compound is limited, analogous indazolones (e.g., compound 5A in ) show successful reduction to hydroxy derivatives.

Inferred Reaction :

Substitution at the Benzyl Group

The benzyl group can undergo hydrogenolysis (e.g., using H₂/Pd-C) to yield the parent NH-indazolone. For example:

Condensation Reactions

The ketone group participates in condensation with hydrazines or carbonyl reagents.

Hydrazone Formation

Reaction with hydrazine hydrate forms hydrazone derivatives, as observed in structurally similar compounds (e.g., compound 4A in ).

Example :

Table 2: Condensation Reaction Data

| Reagent | Product Class | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate | Indazolone hydrazones | 65–98% | |

| Phenylhydrazine | Phenyl-substituted analogs | 70% |

Photochemical Modifications

While not directly reported for this compound, photochemical methods (as in ) using UV light and amines could functionalize the indazolone core. For example, reactions with primary amines may yield N-alkylated derivatives.

Inferred Reaction :

Biological Interaction Studies

Though beyond pure chemical reactions, the compound’s interaction with biological targets like DNA gyrase (PDB: 1KZN) highlights its hydrogen-bonding and hydrophobic interaction capabilities .

Key Interactions :

属性

IUPAC Name |

1-benzyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14-8-4-7-13-12(14)9-15-16(13)10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRACVAICNSDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2CC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406229 | |

| Record name | 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115310-16-2 | |

| Record name | 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。